

Application Note: Preparation and Characterization of Quetiapine Fumarate Loaded Solid Lipid Nanoparticles

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Compound of Interest		
Compound Name:	Quetiapine Fumarate	
Cat. No.:	B001145	Get Quote

Introduction

Quetiapine Fumarate is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] However, its clinical efficacy is hampered by poor oral bioavailability (approximately 9%) due to extensive first-pass metabolism in the liver.[1][2][3] To overcome this limitation, formulating Quetiapine Fumarate into solid lipid nanoparticles (SLNs) presents a promising strategy. SLNs are colloidal drug carriers that can enhance the oral bioavailability of drugs by protecting them from degradation in the gastrointestinal tract and potentially facilitating lymphatic transport, thereby bypassing the liver's first-pass effect.[2] This document provides detailed protocols for the preparation of Quetiapine Fumarate-loaded SLNs using the hot homogenization and ultrasonication method, along with procedures for their comprehensive characterization.

Experimental Protocols

Protocol 1: Preparation of Quetiapine Fumarate Loaded SLNs by Hot Homogenization

This protocol details the most common method for preparing **Quetiapine Fumarate** SLNs, which involves creating a hot oil-in-water emulsion followed by solidification of the lipid nanoparticles upon cooling.[2][3][4]



Materials:

- Quetiapine Fumarate
- Solid Lipid (e.g., Dynasan-118, Glyceryl Monostearate, Cutina® HR)[1][2]
- Surfactant/Emulsifier (e.g., Egg Lecithin, Poloxamer 188, Gelucire 50/13)[1][2]
- Organic Solvents (e.g., Methanol, Chloroform)[2]
- · Double distilled water

Equipment:

- · High-speed homogenizer
- Probe sonicator
- Rotary evaporator
- Water bath or heating mantle
- Magnetic stirrer
- Beakers and other standard laboratory glassware

Procedure:

- Preparation of the Lipid Phase (Oil Phase):
 - Accurately weigh and dissolve Quetiapine Fumarate, the chosen solid lipid (e.g., Dynasan-118), and an emulsifier (e.g., egg lecithin) in a suitable organic solvent mixture (e.g., 10 mL of methanol:chloroform 1:1).[2]
 - Completely remove the organic solvents using a rotary evaporator to form a thin lipid layer containing the drug.
 - Melt this lipid layer by heating it to a temperature approximately 5-10°C above the melting point of the lipid.[2][4][5]

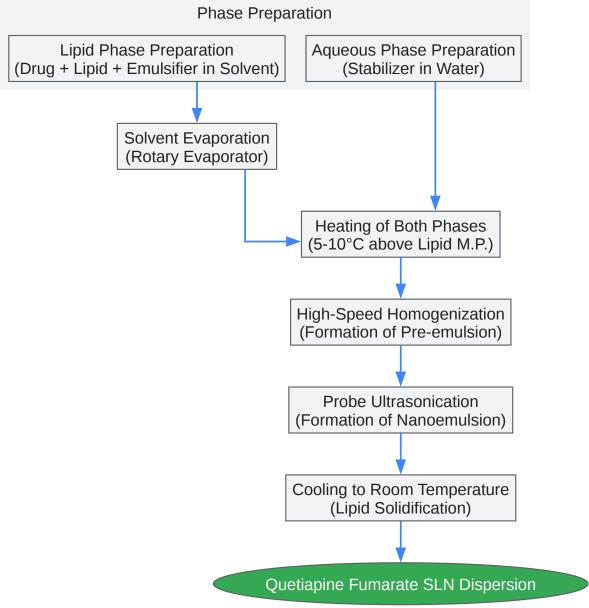
Methodological & Application





- Preparation of the Aqueous Phase:
 - Prepare an aqueous solution by dissolving a stabilizer (e.g., 1.5% w/v Poloxamer 188) in double distilled water.[2]
 - Heat the aqueous phase to the same temperature as the molten lipid phase.[2][4]
- Formation of the Pre-emulsion:
 - Add the hot aqueous phase to the molten lipid phase under continuous stirring.
 - Homogenize this mixture using a high-speed homogenizer (e.g., at 12,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[2]
- Nanoparticle Formation:
 - Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator for approximately 20 minutes.[2][3] This step reduces the droplet size to the nanometer range.
 - Allow the resulting hot nanoemulsion to cool down to room temperature with gentle stirring. As the lipid cools and solidifies, Quetiapine Fumarate-loaded SLNs are formed.
 [2][4]





Workflow for SLN Preparation via Hot Homogenization

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Workflow for SLN Preparation

Protocol 2: Characterization of SLNs

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- 2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential These parameters are critical for predicting the stability and in vivo behavior of the nanoparticles.
- Procedure: Dilute an aliquot (e.g., 100 μL) of the prepared SLN dispersion with double distilled water (e.g., to 5 mL).[2] Analyze the diluted sample using a Malvern Zetasizer or a similar dynamic light scattering (DLS) instrument to determine the average particle size, PDI, and zeta potential.[2] The PDI value indicates the uniformity of the particle size distribution, while the zeta potential provides information about the surface charge and stability of the dispersion.
- 2.2 Determination of Entrapment Efficiency (EE) Entrapment efficiency measures the percentage of the initial drug that has been successfully encapsulated within the nanoparticles.

Procedure:

- Separate the unentrapped ("free") drug from the SLN dispersion. This is commonly done by centrifugation.
- Measure the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at the appropriate wavelength for Quetiapine Fumarate (e.g., 248 nm or 288 nm).[6][7]
- Calculate the Entrapment Efficiency (%) using the following formula: EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
- 2.3 In Vitro Drug Release Study This study evaluates the rate and extent of drug release from the SLNs over time, often simulating physiological conditions.

Procedure:

- Use a dialysis bag method. Place a known amount of the SLN dispersion in a dialysis bag.
- Immerse the sealed bag in a dissolution medium (e.g., 0.1 N HCl or phosphate buffer pH
 6.8) maintained at 37°C with constant stirring.[8]
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink



conditions.[6]

- Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.[3][8]
- Calculate the cumulative percentage of drug released at each time point.



Post-Preparation Characterization Workflow

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Post-Preparation Characterization Workflow

Data Presentation

The following tables summarize typical formulation compositions and resulting physicochemical properties based on published data.

Table 1: Example Compositions of **Quetiapine Fumarate** SLN Formulations This table shows different lipids and surfactants used in the preparation of SLNs.



Formulati on Code	Quetiapin e Fumarate (mg)	Solid Lipid (Type)	Lipid Amount (mg)	Surfactan t/Stabilize r (Type)	Surfactan t/Stabilize r Amount (% w/v)	Referenc e
F3 (Optimized)	10	Dynasan- 118	200	Egg Lecithin / Poloxamer 188	50 mg / 1.5%	[2][3]
H2 (Optimized)	-	Cutina® HR	-	Gelucire 50/13 / Kolliphor P 188	-	[1]
F4 (Optimized)	100	Stearic Acid	-	Lecithin / Pluronic F127	- / 0.3%	[6]

Table 2: Physicochemical Characteristics of Various SLN Formulations This table presents key characterization data for different SLN formulations, demonstrating the impact of composition on nanoparticle properties.

Formulation Code	Mean Particle Size (nm)	Polydispers ity Index (PDI)	Zeta Potential (mV)	Entrapment Efficiency (%)	Reference
Range	167.8 - 271.76	0.230 - 0.441	-18.5 to -28.1	80 - 92	[2]
H2 (Optimized)	99.6	-	-42	88.6	[1]
F4 (Optimized)	294.4	0.333	-21.35 to -28.8	~80	[6]

Table 3: Representative In Vitro Drug Release Profile This table illustrates a typical cumulative drug release pattern from an optimized SLN formulation over time.



Time (hours)	Cumulative Drug Release (%)
1	25.4
2	40.1
4	62.5
6	78.3
8	88.1
(Data adapted from formulation H2 for illustrative purposes)[1]	

Conclusion

The formulation of **Quetiapine Fumarate** into solid lipid nanoparticles using the hot homogenization and ultrasonication method is a robust and effective strategy.[2] By carefully selecting lipids and surfactants, it is possible to produce stable SLNs with high entrapment efficiency and desirable particle characteristics.[2][3] These nanoparticles demonstrate the potential to provide sustained drug release and improve the oral bioavailability of **Quetiapine Fumarate** by minimizing first-pass metabolism.[1][2] The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals working to enhance the therapeutic delivery of this important antipsychotic agent.

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